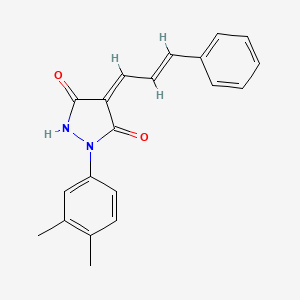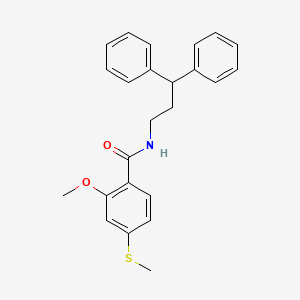
tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate, also known as TFAAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFAAC is a derivative of cyclohexene and has a furanyl group attached to it.
Wissenschaftliche Forschungsanwendungen
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been shown to have anticancer activity by inhibiting the growth of cancer cells. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of materials science, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been used as a precursor for the synthesis of various metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is not fully understood. However, studies have shown that tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has been shown to have low toxicity in vitro and in vivo. Studies have also shown that tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is also stable under normal laboratory conditions. However, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate has limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate. In the field of medicinal chemistry, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate could be further studied for its anticancer activity and potential use as a drug delivery system. In the field of materials science, tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate could be used as a precursor for the synthesis of new MOFs with unique properties. Further studies are needed to fully understand the mechanism of action of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate and its potential applications in various fields.
Conclusion:
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate is easy to synthesize and has high purity and yield. It has been shown to have low toxicity and several biochemical and physiological effects. Further studies are needed to fully understand the mechanism of action of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate and its potential applications in various fields.
Synthesemethoden
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate can be synthesized using a two-step process. The first step involves the condensation of furfural with cyclohexanone to form 2-furylmethylcyclohexanone. In the second step, 2-furylmethylcyclohexanone is reacted with aniline and carbon dioxide to produce tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate. The synthesis method has been optimized to achieve high yields and purity of tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate.
Eigenschaften
IUPAC Name |
oxolan-2-ylmethyl 6-(phenylcarbamoyl)cyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-18(20-14-7-2-1-3-8-14)16-10-4-5-11-17(16)19(22)24-13-15-9-6-12-23-15/h1-5,7-8,15-17H,6,9-13H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCCSGOHGQOHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC(=O)C2CC=CCC2C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydro-2-furanylmethyl 6-(anilinocarbonyl)-3-cyclohexene-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,6-bis(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5214421.png)

![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)ethyl(methyl)amine](/img/structure/B5214438.png)
![5-acetyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214442.png)

![2-chloro-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B5214455.png)
![N'-{2-[(2,4-dichlorobenzyl)thio]acetyl}benzohydrazide](/img/structure/B5214461.png)
![3-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B5214469.png)

![N-methyl-N-phenyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5214478.png)
![3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5214488.png)
![1-isopropyl-2,6,6-trimethyl-3-[2-(4-morpholinyl)-2-oxoethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5214489.png)
![4-(4-methylphenoxy)-1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperidine trifluoroacetate](/img/structure/B5214494.png)
![1-(benzoylamino)-6-thiabicyclo[3.2.1]octane-4,8-diyl diacetate](/img/structure/B5214499.png)